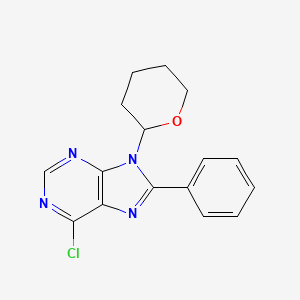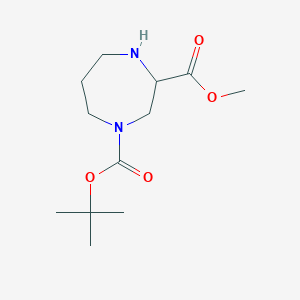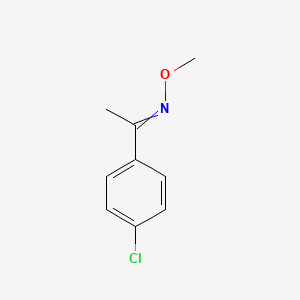
Thulium(III) chloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium(III) chloride hydrate is used in proteomics research. It is also used in the production of glass, phosphors, and lasers. Further, it serves as an important dopant for fiber amplifiers .
Synthesis Analysis
Thulium(III) chloride can be obtained by reacting thulium(III) oxide or thulium(III) carbonate and ammonium chloride .Molecular Structure Analysis
Thulium(III) chloride is a light yellow powder. Its hexahydrate is a light green hygroscopic solid. Both are soluble in water. Thulium(III) chloride has a monoclinic crystal structure with the space group C 2/m (No. 12) corresponding to that of aluminum(III) chloride .Chemical Reactions Analysis
Thulium(III) chloride can be obtained by reacting thulium(III) oxide or thulium(III) carbonate and ammonium chloride . The hexahydrate of thulium(III) chloride can be obtained by adding thulium(III) oxide to concentrated hydrochloric acid .Physical And Chemical Properties Analysis
Thulium(III) chloride is a light yellow powder. Its hexahydrate is a light green hygroscopic solid. Both are soluble in water . Thulium(III) chloride has a monoclinic crystal structure with the space group C 2/m (No. 12) corresponding to that of aluminum(III) chloride .Aplicaciones Científicas De Investigación
Proteomics Research
Thulium(III) chloride hydrate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The use of Thulium(III) chloride hydrate in this field could be related to its interactions with proteins or its use in the analysis of protein structures .
Production of Glass
Thulium(III) chloride hydrate is used in the production of glass . It could be used to alter the properties of the glass, such as its color or its behavior under different light conditions .
Phosphors
Thulium(III) chloride hydrate is used in the production of phosphors . Phosphors are substances that exhibit the phenomenon of luminescence. They are used in a variety of applications, including lighting, displays, and sensors .
Lasers
Thulium(III) chloride hydrate is used in the production of lasers . It could be used as a dopant in the laser medium, altering the properties of the laser light produced .
Fiber Amplifiers
Thulium(III) chloride hydrate serves as an important dopant for fiber amplifiers . Fiber amplifiers are used in telecommunications to boost the signal in optical fiber cables .
Preparation of Thulium(III) Oxide
Thulium(III) chloride hydrate is used to prepare thulium(III) oxide . Thulium(III) oxide could have a variety of uses, including use in certain types of ceramics or electronics .
Metal Science of Thulium
Thulium(III) chloride hydrate is used extremely as a rare metal to study the metal science of thulium . This could involve studying its properties, reactions, and uses .
Safety And Hazards
Thulium(III) chloride hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
trichlorothulium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIYDTRIAATWQR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Tm](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OTm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(III) chloride hydrate | |
CAS RN |
10025-92-0 |
Source


|
| Record name | Thulium chloride (TmCl3), heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)



![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)

